molecular formula C17H13N5O3 B2769211 3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1296274-85-5

3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2769211
CAS No.: 1296274-85-5
M. Wt: 335.323
InChI Key: ZLPBLCBDJWSPGF-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

One of the significant applications of compounds related to 3-(furan-2-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrazole-5-carboxamide is in the field of antiviral research. Derivatives of this compound have been tested for their anti-avian influenza virus activity, specifically against the H5N1 strain. The research revealed promising antiviral activity, with certain compounds demonstrating high efficacy based on EC50 and LD50 values, confirmed by plaque reduction assays on Madin-Darby canine kidney cells. This suggests potential for these compounds in the development of antiviral drugs against H5N1 and possibly other strains of influenza viruses (Flefel et al., 2012).

Antimicrobial and Antitubercular Activity

Further applications include antimicrobial and antitubercular activities. A study detailed the synthesis, spectroscopic analysis, and chemical reactivity of condensed oxadiazole and pyrazine derivatives, highlighting their potential in combating tuberculosis. The Fourier transform infrared spectra of these compounds were recorded, and their anti-TB activity was found to be more promising than the reference standards, streptomycin, and pyrazinamide, making them candidates for the development of new antituberculosis drugs (El-Azab et al., 2018).

Antimicrobial Properties

In addition to antiviral and antitubercular activities, these compounds have been investigated for broader antimicrobial properties. A study synthesized pyrazole and imidazole derivatives and screened them for antimicrobial activity. The synthesized compounds were found to exhibit significant antimicrobial properties, suggesting their potential as a basis for developing new antimicrobial agents (Idhayadhulla et al., 2012).

Applications in Energetic Materials

Another interesting application area is in the development of insensitive energetic materials. Compounds based on oxadiazolylfurazan, which share structural similarities with the compound , have been synthesized and characterized for use as energetic materials. These compounds show moderate thermal stabilities and are insensitive towards impact and friction, indicating their potential as safer alternatives to traditional energetic materials (Yu et al., 2017).

Properties

IUPAC Name

5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-10-18-17(25-22-10)11-4-6-12(7-5-11)19-16(23)14-9-13(20-21-14)15-3-2-8-24-15/h2-9H,1H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPBLCBDJWSPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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